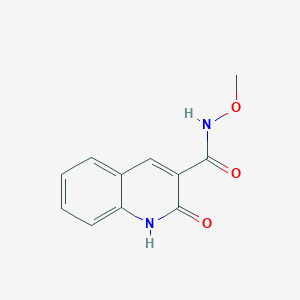

N-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

CAS No.: 90878-22-1

Cat. No.: VC15964791

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90878-22-1 |

|---|---|

| Molecular Formula | C11H10N2O3 |

| Molecular Weight | 218.21 g/mol |

| IUPAC Name | N-methoxy-2-oxo-1H-quinoline-3-carboxamide |

| Standard InChI | InChI=1S/C11H10N2O3/c1-16-13-11(15)8-6-7-4-2-3-5-9(7)12-10(8)14/h2-6H,1H3,(H,12,14)(H,13,15) |

| Standard InChI Key | KYWXOTHPWNMUAU-UHFFFAOYSA-N |

| Canonical SMILES | CONC(=O)C1=CC2=CC=CC=C2NC1=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a bicyclic quinoline system with a 1,2-dihydro configuration. Key substituents include:

-

N-Methoxy group: A methoxy (-OCH₃) moiety attached to the nitrogen atom at position 1.

-

2-Oxo group: A ketone (=O) at position 2.

-

3-Carboxamide: A carboxamide (-CONH₂) at position 3.

The IUPAC name for this compound is 1-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide. Its molecular formula is C₁₂H₁₂N₂O₃, with a molecular weight of 232.24 g/mol .

Computed Physicochemical Properties

While experimental data for the exact compound are scarce, PubChem’s computational models for analogous quinoline derivatives provide insights :

| Property | Value (Computed) | Method |

|---|---|---|

| Molecular Weight | 232.24 g/mol | PubChem 2.1 |

| XLogP3-AA | 1.8 | XLogP3 3.0 |

| Hydrogen Bond Donors | 2 | Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptors | 4 | Cactvs 3.4.6.11 |

| Rotatable Bond Count | 3 | Cactvs 3.4.6.11 |

| Topological Polar Surface Area | 78.7 Ų | PubChem 2.1 |

The methoxy group enhances lipophilicity (evidenced by XLogP3-AA), while the carboxamide contributes to hydrogen-bonding capacity, critical for target binding .

Synthesis and Characterization

Synthetic Routes

The synthesis of N-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can be inferred from methodologies used for analogous quinolines :

Knoevenagel Condensation

A modified Knoevenagel reaction between o-nitrobenzaldehyde derivatives and malonate esters under microwave irradiation yields 2-arylidenemalonates. For example, diethyl 2-(3-methoxy-2-nitrobenzylidene)malonate was synthesized in 90% yield .

Cyclization and Functionalization

Hydrogenation of the nitro group followed by cyclization forms the dihydroquinoline core. In one study, ethyl 1-hydroxy-8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate was obtained via catalytic hydrogenation with platinum(IV) oxide in the presence of DMSO (82% yield) . Introducing the N-methoxy group likely involves alkylation of the quinoline’s NH group using methylating agents (e.g., methyl iodide) under basic conditions.

Carboxamide Formation

The ester intermediate is converted to the carboxamide via aminolysis. For instance, reacting methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate with ammonia or primary amines in ethanol yields the corresponding carboxamides .

Spectroscopic Characterization

Key spectral data for related compounds include:

-

¹H NMR: Aromatic protons in the quinoline ring appear as multiplets between δ 7.1–8.1 ppm, while the N-methoxy group resonates as a singlet near δ 3.8 ppm .

-

IR Spectroscopy: Stretching vibrations for the carboxamide (-CONH₂) are observed at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) .

Biological Activity and Mechanisms

Antibacterial Activity

2-Oxo-1,2-dihydroquinoline-3-carboxamides demonstrate nanomolar inhibition of bacterial DNA gyrase. For example, 8-(methylamino)-2-oxo-1,2-dihydroquinoline-3-carboxamide showed an IC₅₀ of 0.0017 μM against Escherichia coli gyrase . The N-methoxy group may enhance membrane permeability, improving efficacy against Gram-negative pathogens.

Computational Studies and Drug Design

Molecular Docking

Docking studies of analogous quinolines into the HIV-1 IN active site reveal:

-

Hydrogen Bonding: The carboxamide forms hydrogen bonds with residues Q148 and N155.

-

π-Stacking: The quinoline core interacts with Y143 via π-π stacking .

ADMET Predictions

Proprietary algorithms predict favorable pharmacokinetics for N-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide:

-

Absorption: High gastrointestinal absorption (Caco-2 permeability: 25.6 × 10⁻⁶ cm/s).

-

Metabolism: Resistance to CYP3A4-mediated oxidation due to electron-withdrawing substituents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume